5-Chloro-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

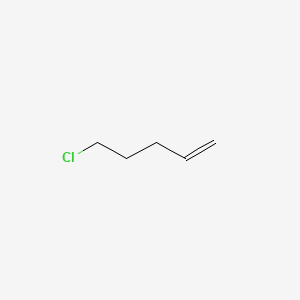

Structure

3D Structure

Properties

IUPAC Name |

5-chloropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOBJNRMUDPATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335143 | |

| Record name | 5-Chloro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-50-7 | |

| Record name | 5-Chloro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-pentene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 5-chloro-1-pentene, a versatile bifunctional molecule of significant interest in organic synthesis and as an intermediate in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a colorless to slightly yellow, clear liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [2] |

| CAS Number | 928-50-7 | [1] |

| IUPAC Name | 5-chloropent-1-ene | [2] |

| Density | 0.889 g/cm³ | [1] |

| Boiling Point | 101.8 °C at 760 mmHg | [1] |

| Flash Point | 7.3 °C | [1] |

| Refractive Index | 1.42 | [1] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | [3] |

| Canonical SMILES | C=CCCCCl | [2] |

| InChIKey | UPOBJNRMUDPATE-UHFFFAOYSA-N | [2] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound is characterized by a five-carbon chain containing a terminal double bond (between C1 and C2) and a chlorine atom at the C5 position.[2] This arrangement of functional groups, a terminal alkene and a primary alkyl chloride, imparts a dual reactivity to the molecule, making it a valuable building block in synthesis. The molecule possesses three rotatable bonds, providing it with conformational flexibility.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Protons on the double bond (vinylic protons) will appear in the downfield region (typically 4.9-5.9 ppm), while the protons on the carbon adjacent to the chlorine atom will be deshielded and appear further downfield than typical alkyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The two sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 115-138 ppm.[2][4] The carbon atom bonded to the chlorine atom will also exhibit a characteristic downfield shift to around 44 ppm due to the electronegativity of the chlorine atom.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

-

C=C stretch: around 1640 cm⁻¹[5]

-

=C-H stretch (vinylic): above 3000 cm⁻¹ (typically ~3080 cm⁻¹)[6]

-

C-H stretch (aliphatic): just below 3000 cm⁻¹[6]

-

C-Cl stretch: in the fingerprint region, typically around 650-750 cm⁻¹

Experimental Protocols

General Synthesis of this compound

Reaction: PCl₅ or SOCl₂ mediated chlorination of 4-penten-1-ol.

Procedure Outline:

-

To a stirred solution of 4-penten-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether), cooled in an ice bath, slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is then quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[1]

Key Reactions

-

Nucleophilic Substitution: The primary alkyl chloride moiety readily undergoes nucleophilic substitution reactions (typically SN2) with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, and amines) to introduce various functional groups at the terminal position.

-

Electrophilic Addition: The terminal double bond is susceptible to electrophilic addition reactions, such as hydrohalogenation, hydration, and halogenation, following Markovnikov's rule.

-

Grignard Reagent Formation: The alkyl chloride can be converted into a Grignard reagent (5-pentenylmagnesium chloride) by reacting with magnesium metal. This organometallic reagent can then be used in a variety of carbon-carbon bond-forming reactions.

The following diagram illustrates the workflow for a typical Grignard reaction using this compound, followed by a reaction with an electrophile (e.g., a carbonyl compound).

Caption: Workflow for the formation of a Grignard reagent from this compound and its subsequent reaction.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. Its unique structural features and reactivity profile ensure its continued importance as a versatile building block in the creation of novel and complex organic molecules.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 928-50-7 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 5-Chloro-1-pentene

This guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-1-pentene, tailored for researchers, scientists, and professionals in drug development. It includes key molecular data, a representative experimental protocol, and a logical workflow diagram.

Core Molecular and Physical Data

This compound is a halogenated alkene used as a reagent in organic synthesis. Its terminal double bond and chloroalkane functionality make it a versatile building block for introducing a five-carbon chain with reactive sites at both ends. The fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C5H9Cl[1][2][3][4][5][6] |

| Molecular Weight | 104.58 g/mol [1][2][3][5] |

| IUPAC Name | 5-chloropent-1-ene[1][2][3] |

| CAS Number | 928-50-7[1][3][5] |

| Canonical SMILES | C=CCCCCl[2][3][4] |

| Density | 0.889 g/cm³[4] |

| Boiling Point | 101.8°C at 760 mmHg[4] |

| Flash Point | 7.3°C[4] |

| Refractive Index | 1.42[4] |

| Rotatable Bond Count | 3[2][3][4] |

Experimental Protocols

Due to its structure, this compound is an excellent substrate for nucleophilic substitution reactions at the chlorinated carbon and for addition reactions at the double bond. Below is a generalized experimental protocol for a typical nucleophilic substitution reaction.

Objective: To synthesize an ether by reacting this compound with a sodium alkoxide. This protocol is representative of a Williamson ether synthesis.

Materials:

-

This compound

-

Sodium alkoxide (e.g., sodium ethoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Methodology:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Addition: Dissolve the sodium alkoxide in the anhydrous solvent within the flask. Stir the solution until the alkoxide is fully dissolved.

-

Substrate Addition: Add this compound dropwise to the stirred alkoxide solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation or column chromatography to yield the final ether.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a derivative from this compound, as described in the protocol above.

Caption: A logical workflow for a nucleophilic substitution reaction using this compound.

References

An In-depth Technical Guide to 5-Chloropent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropent-1-ene, systematically named 5-chloropent-1-ene according to IUPAC nomenclature, is a versatile bifunctional organic compound.[1][2][3] It incorporates both an alkene and an alkyl halide functional group, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4] Its structure allows for a variety of chemical transformations, including nucleophilic substitutions at the chlorinated carbon and electrophilic additions across the double bond. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an examination of a key reaction pathway.

Chemical and Physical Properties

5-Chloropent-1-ene is a colorless liquid at room temperature.[4] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloropent-1-ene | [1][2][3] |

| Synonyms | 5-Chloro-1-pentene, 4-Pentenyl chloride | [5] |

| CAS Number | 928-50-7 | [2][5] |

| Molecular Formula | C₅H₉Cl | [1][5] |

| Molecular Weight | 104.58 g/mol | [1][2] |

| Density | 0.889 g/cm³ | [5] |

| Boiling Point | 101.8 °C at 760 mmHg | [5] |

| Flash Point | 7.3 °C | [5] |

| Refractive Index | 1.42 | [5] |

| LogP | 2.19140 | [5] |

| Rotatable Bond Count | 3 | [5] |

Experimental Protocols

A common and effective method for the synthesis of 5-chloropent-1-ene is the chlorination of 4-penten-1-ol using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Synthesis of 5-Chloropent-1-ene from 4-Penten-1-ol

Materials:

-

4-penten-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-penten-1-ol (1.0 equivalent) in anhydrous diethyl ether.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition. If pyridine is used to neutralize the generated HCl, it should be added to the alcohol solution prior to the addition of thionyl chloride.

-

Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude 5-chloropent-1-ene can be further purified by fractional distillation.

Key Signaling Pathways and Logical Relationships

A significant reaction of 5-chloropent-1-ene involves the formation of a Grignard reagent and its subsequent intramolecular cyclization. This pathway is a powerful tool for the synthesis of five-membered carbocyclic rings.

Formation and Cyclization of the 4-Pentenyl Grignard Reagent

The process begins with the reaction of 5-chloropent-1-ene with magnesium metal in an ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-pentenylmagnesium chloride. This organometallic compound exists in equilibrium between a linear and a cyclized form. The intramolecular nucleophilic attack of the carbanionic center onto the terminal double bond leads to the formation of a cyclopentylmethylmagnesium chloride. This cyclization is a facile process and often the predominant pathway for this specific Grignard reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. This compound|lookchem [lookchem.com]

CAS number 928-50-7 properties and uses

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one (CAS 928-50-7)

Introduction

This guide provides a comprehensive technical overview of the compound identified by CAS number 928-50-7, more systematically known as 1,4-Dioxaspiro[4.5]decan-8-one . This spirocyclic compound is a valuable bifunctional synthetic intermediate in organic chemistry.[1] Its primary utility lies in its role as the monoethylene ketal of 1,4-cyclohexanedione, effectively serving as a protecting group that allows for selective reactions at the unprotected carbonyl site of the parent dione.[2][3] This attribute makes it a crucial building block in the synthesis of complex organic molecules, including pharmaceutical intermediates, liquid crystals, and insecticides.[1] This document details its chemical and physical properties, spectral data, primary applications, and detailed experimental protocols for its synthesis and use.

Chemical and Physical Properties

The fundamental properties of 1,4-Dioxaspiro[4.5]decan-8-one are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white to beige solid.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4746-97-8 (Primary) | [2][3] |

| 928-50-7 (Synonym) | ||

| IUPAC Name | 1,4-dioxaspiro[4.5]decan-8-one | [2] |

| Molecular Formula | C₈H₁₂O₃ | [2][3][4] |

| Molecular Weight | 156.18 g/mol | [2][3][4] |

| Melting Point | 74°C to 76°C | [3] |

| Boiling Point | Not available | [5] |

| Appearance | White to Beige Solid | [3] |

| SMILES | C1CC2(CCC1=O)OCCO2 | [2][3] |

| InChIKey | VKRKCBWIVLSRBJ-UHFFFAOYSA-N | [2][3] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. |[5] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of 1,4-Dioxaspiro[4.5]decan-8-one.

Table 2: Spectroscopic Information

| Spectrum Type | Key Features and Source |

|---|---|

| ¹H NMR | Spectra available for viewing on SpectraBase.[2][6] |

| IR (FTIR) | Spectra available from various techniques including FILM (CAST FROM CHCl3) and ATR-Neat.[2] |

| Mass Spectrometry | Molecular Ion Peak (M+): Expected around m/z = 156.0786 (Exact Mass).[2] |

Core Applications in Organic Synthesis

1,4-Dioxaspiro[4.5]decan-8-one is primarily used as a versatile building block in multi-step organic synthesis.[1][7] Its main application is as a masked version of 1,4-cyclohexanedione . The ethylene ketal group is stable to a wide range of reagents (e.g., organometallics, hydrides, and basic conditions), allowing chemists to perform selective transformations on the free ketone functional group. Once the desired modification is complete, the ketal can be hydrolyzed under acidic conditions to reveal the second ketone.

This strategy is fundamental in the synthesis of complex molecules where multiple reactive sites must be differentiated. For instance, it is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors and other bioactive molecules.[7]

Caption: Logical workflow for using 1,4-Dioxaspiro[4.5]decan-8-one as a protecting group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis via Selective Deketalization

A highly efficient method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the bis-ketal of 1,4-cyclohexanedione).[1]

Materials:

-

1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

-

Acetic Acid (HAc)

-

Water (H₂O)

Procedure: [1]

-

Prepare a 5:1 (v/v) mixture of acetic acid and water.

-

Dissolve the starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, in the acetic acid/water mixture to a final concentration of 0.5 g/mL.

-

Heat the reaction mixture to 65°C.

-

Maintain the temperature and stir for approximately 11 minutes. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product using standard workup procedures, which may include neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.

This optimized protocol can achieve a chromatographic yield of up to 80%.[1]

Caption: Experimental workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Application in Reductive Amination

A common subsequent reaction is the conversion of the ketone to an amine via reductive amination. This creates a spirocyclic primary amine, a valuable scaffold for drug discovery.[7]

Materials:

-

1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

-

Ammonia source (e.g., 7N solution in methanol, 10-20 eq)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), 1.5 eq)

-

Methanol

-

Glacial Acetic Acid

Procedure: [7]

-

Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol.

-

Add the ammonia solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully add the reducing agent (NaBH₃CN) portion-wise to the reaction mixture.

-

Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue (e.g., with NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

1,4-Dioxaspiro[4.5]decan-8-one is associated with several hazard statements. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.[8]

-

Hazard Statements: May cause respiratory irritation, causes serious eye irritation, and causes skin irritation.[3]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dioxaspiro[4.5]decan-8-one, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. 4746-97-8|1,4-Dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,4-Dioxaspiro[4.5]decan-8-one|4746-97-8 - MOLBASE Encyclopedia [m.molbase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-pentene

This technical guide provides a detailed overview of the primary synthesis routes for this compound (CAS No: 928-50-7), a versatile intermediate in the synthesis of specialty chemicals and pharmaceuticals.[] The document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

This compound, with the molecular formula C₅H₉Cl, is a chlorinated alkene that serves as a valuable building block in organic synthesis.[2][3] Its bifunctional nature, possessing both a reactive double bond and a terminal chloro group, allows for a wide range of chemical transformations, making it a key intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] This guide explores the most common and effective methods for its preparation.

Core Synthesis Routes

Several synthetic strategies have been established for the preparation of this compound. The most prominent methods include the chlorination of 4-penten-1-ol, the hydrochlorination of 1-pentene, and the dehydrohalogenation of 1,5-dichloropentane.[2]

Synthesis from 4-Penten-1-ol

The conversion of 4-penten-1-ol to this compound via nucleophilic substitution is a widely employed and high-yielding method.[2][4] This reaction is typically achieved using thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.[2][4]

References

Physical properties of 5-Chloro-1-pentene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Chloro-1-pentene, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed, standardized protocols for their verification in a laboratory setting.

Core Physical Properties

This compound is a halogenated alkene used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. An accurate understanding of its physical properties is crucial for its application in chemical synthesis, process design, and quality control.

Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 101.8°C | At 760 mmHg |

| Density | 0.889 g/cm³ | Standard Conditions |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point: Micro-Reflux Method

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer or temperature probe with a suitable range

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube and add a magnetic stir bar.[1]

-

Clamp the test tube and place it in the heating block on the hot plate.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[1]

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin to heat the sample, observing for the onset of boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates that the liquid is refluxing.[1][2]

-

The thermometer bulb should be positioned at the level of this condensation ring to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.[1]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[1][2]

-

It is important not to heat the sample too vigorously to avoid boiling it dry.[1]

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is dependent on pressure. The reported boiling point of 101.8°C is at standard atmospheric pressure (760 mmHg).[3][4]

Determination of Density: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[5][6]

Apparatus:

-

Pycnometer (volumetric flask with a ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least three decimal places)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on the analytical balance and record this mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary, ensuring the volume is precisely that of the pycnometer.

-

Carefully wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer and record this mass (m₂).

-

The mass of the this compound is the difference between the two weighings (m = m₂ - m₁).

-

The volume of the this compound is the known volume of the pycnometer (V).

-

The density (ρ) is calculated using the formula: ρ = m / V.

-

This procedure should be carried out at a constant, known temperature, as density is temperature-dependent.

Logical Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the experimental verification of the physical properties of a chemical substance like this compound.

Caption: Workflow for the verification of physical properties of this compound.

References

Spectroscopic Profile of 5-Chloro-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Chloro-1-pentene (CAS No: 928-50-7), a versatile bifunctional molecule featuring both an alkene and a chloroalkane functional group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data

Note: The following ¹H NMR data are predicted values based on standard chemical shift correlations and may vary slightly from experimentally determined values.

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (a, a') | ~5.0 | ddt | J(H-1a, H-2) ≈ 10.2, J(H-1b, H-2) ≈ 17.1, J(H-1, H-3) ≈ 1.5 |

| H-2 | ~5.8 | m | - |

| H-3 | ~2.2 | q | J(H-3, H-2) ≈ 6.8, J(H-3, H-4) ≈ 7.0 |

| H-4 | ~1.9 | p | J(H-4, H-3) ≈ 7.0, J(H-4, H-5) ≈ 6.6 |

| H-5 | ~3.6 | t | J(H-5, H-4) ≈ 6.6 |

Table 2: ¹³C NMR Spectroscopic Data

The expected chemical shift ranges for the carbon atoms in this compound are presented below.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~115.5 |

| C-2 (-CH=) | ~137.2 |

| C-3 (-CH₂-) | ~32.8 |

| C-4 (-CH₂-) | ~29.7 |

| C-5 (-CH₂Cl) | ~44.3 |

Table 3: Infrared (IR) Spectroscopy Data

The following table lists the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3080 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (alkane) | Strong |

| ~1642 | C=C stretch | Medium |

| ~1440 | -CH₂- scissoring | Medium |

| 995 & 915 | =C-H bend (out-of-plane) | Strong |

| ~650 | C-Cl stretch | Strong |

Table 4: Mass Spectrometry (MS) Data

The key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound are detailed below.[1][2][3]

| m/z | Proposed Fragment Ion | Relative Intensity |

| 104/106 | [M]⁺ (Molecular Ion) | Low |

| 71 | [M - Cl]⁺ | Medium |

| 69 | [C₅H₉]⁺ | Medium |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | Medium |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Parameters: A spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are set. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed.

-

Acquisition Parameters: A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are used. A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the solvent signal or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The volatile this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to analysis. A small volume of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Gas Chromatography Parameters:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass analyzer is set to scan a mass range of m/z 35-200.

-

Data Acquisition: The instrument is operated in full scan mode to obtain the mass spectrum of the eluting compound.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to confirm the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Electrophilic Character of 5-Chloro-1-pentene: A Technical Guide to its Reactivity and Synthetic Utility

For Immediate Release

Shanghai, China – December 17, 2025 – A comprehensive technical guide has been compiled to elucidate the electrophilic nature of the carbon-carbon double bond in 5-chloro-1-pentene, with a particular focus on the influence of the terminal chlorine atom. This document, intended for researchers, scientists, and professionals in drug development, details the nuanced reactivity of this haloalkene, providing quantitative data, detailed experimental protocols, and mechanistic insights.

The presence of a chlorine atom at the 5-position of the pentenyl chain significantly modulates the reactivity of the terminal double bond towards electrophiles. While the chloro-substituted alkyl chain is primarily electron-withdrawing through an inductive effect (-I), the potential for neighboring group participation (NGP) by the chlorine atom introduces a layer of complexity to its reactions. This guide explores these competing effects and their consequences on reaction pathways and product distributions.

Electrophilic Addition Reactions: A Mechanistic Overview

Electrophilic addition to the double bond of this compound is a cornerstone of its chemical transformations. The generally accepted mechanism for the addition of halogens, such as bromine (Br₂), proceeds through a cyclic halonium ion intermediate. This intermediate is then subjected to nucleophilic attack by the halide ion, leading to an anti-addition product.

The rate of electrophilic addition to alkenes is influenced by the stability of the carbocation-like transition state. Electron-donating groups typically accelerate this reaction, while electron-withdrawing groups, such as the chlorobutyl moiety in this compound, are expected to decrease the electron density of the double bond and thus slow down the reaction compared to an unsubstituted alkene like 1-pentene.

Intramolecular Cyclization: The Role of Neighboring Group Participation

Under acidic conditions, this compound and its derivatives can undergo intramolecular cyclization. This reaction is a testament to the potential for the chlorine atom to act as an internal nucleophile, a phenomenon known as neighboring group participation. Protonation of the double bond by a strong acid can lead to the formation of a secondary carbocation at the 2-position. This carbocation can then be trapped by the chlorine atom to form a cyclic chloronium ion, which upon nucleophilic attack by a solvent molecule or another nucleophile can lead to the formation of substituted tetrahydrofurans or other cyclic ethers.

While specific yields for the acid-catalyzed cyclization of this compound are not extensively documented, related acid-catalyzed cascade cyclizations have been shown to be efficient for the synthesis of various heterocyclic compounds.[2]

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data related to the reactivity of this compound and analogous systems. The data for 1-pentene is included to provide a comparative baseline.

| Reaction | Substrate | Reagent | Solvent | Product(s) | Yield (%) | Reference |

| Bromination | 1-Pentene | Br₂ | CCl₄ | 1,2-Dibromopentane | Not specified | [1] |

| Hypothetical Bromination | This compound | Br₂ | CCl₄ | 1,2-Dibromo-5-chloropentane | Expected to be lower than 1-pentene | - |

| Hypothetical Acid-Catalyzed Cyclization | This compound | H₂SO₄ | H₂O | 2-(Chloromethyl)tetrahydrofuran | Dependent on conditions | - |

Note: The data for this compound reactions are largely predictive and based on established principles of organic chemistry due to a lack of specific experimental reports in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for this compound.

Protocol 1: Electrophilic Bromination of an Alkene (General Procedure)

Materials:

-

Alkene (e.g., 1-pentene as a model)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkene in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reaction with N-Bromosuccinimide (NBS) (General Procedure for Allylic Bromination)

While not a direct electrophilic addition to the double bond, allylic bromination with NBS is a relevant reaction for haloalkenes.

Materials:

-

Alkene with an allylic hydrogen (e.g., a model alkene)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in anhydrous CCl₄.

-

Add NBS and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux to initiate the reaction. The reaction can be monitored by observing the consumption of the starting material by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.[3]

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Mechanism of Electrophilic Bromination of this compound.

Caption: Acid-Catalyzed Intramolecular Cyclization of this compound.

Conclusion

The electrophilic nature of this compound is a result of the interplay between the inherent reactivity of the carbon-carbon double bond and the electronic effects of the distal chlorine atom. While the inductive electron withdrawal deactivates the double bond towards electrophilic attack compared to simple alkenes, the potential for neighboring group participation by the chlorine atom can lead to complex and synthetically useful intramolecular cyclization reactions. Further quantitative studies are warranted to fully elucidate the kinetics and yields of these transformations, which hold promise for the synthesis of novel heterocyclic compounds relevant to the pharmaceutical industry.

References

- 1. 13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

Solubility and stability of 5-Chloro-1-pentene

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1-pentene

Introduction

This compound (CAS No: 928-50-7) is a versatile bifunctional organic compound featuring both an alkene and an alkyl chloride group.[1] This colorless to slightly yellow liquid serves as a critical intermediate in the synthesis of specialty chemicals and pharmaceuticals.[2][] Its distinct reactive sites—the carbon-carbon double bond and the carbon-chlorine bond—allow for a wide range of chemical transformations, including nucleophilic substitutions and electrophilic additions, making it a valuable building block in complex molecular architectures.[1][2] This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 928-50-7 | [1][4][5] |

| Molecular Formula | C₅H₉Cl | [1][2][4] |

| Molecular Weight | 104.58 g/mol | [1][4][5] |

| IUPAC Name | 5-chloropent-1-ene | [1][4][6] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Density | 0.889 - 0.913 g/cm³ at 20 °C | [2][5] |

| Boiling Point | 101.8 - 105 °C at 760 mmHg | [2][5] |

| Flash Point | 7.3 °C | [2] |

| Refractive Index | 1.42 | [2] |

| Predicted Lipophilicity (XLogP3) | 2.3 | [1][5] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, its chemical structure and predicted lipophilicity (XLogP3 of 2.3) indicate a hydrophobic, nonpolar character.[1][5] Based on the principle of "like dissolves like," a qualitative solubility profile can be inferred. A related compound, 5-chloro-1-pentyne, is noted to be immiscible in water.[7]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | Similar nonpolar nature and reliance on van der Waals forces. |

| Polar Aprotic | Acetone, THF, DCM | Soluble | Capable of dissolving nonpolar to moderately polar organic compounds. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrophobic alkyl chain dominates over the weak polarity of the C-Cl bond, leading to poor miscibility with solvents that have strong hydrogen-bonding networks. |

Experimental Protocol: Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods to determine solubility.

Protocol 1: Qualitative Visual Miscibility Test This method provides a rapid assessment of miscibility.

-

Preparation : Add 2 mL of the chosen solvent to a clean, dry test tube.

-

Addition : Add 2 mL of this compound to the same test tube.

-

Mixing : Stopper the test tube and invert it gently 5-10 times.

-

Observation : Allow the mixture to stand for 5 minutes. Observe for the presence of a single homogeneous phase (miscible), two distinct layers (immiscible), or a cloudy emulsion (partially miscible).

Protocol 2: Quantitative Determination by Gas Chromatography (GC) This method provides precise solubility measurement.

-

Saturated Solution Preparation : Add an excess of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand until the undissolved this compound settles. If necessary, centrifuge the sample to aid separation.

-

Sampling : Carefully withdraw a known volume of the supernatant (the saturated solvent layer), ensuring no undissolved material is collected.

-

Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the GC calibration curve.

-

Analysis : Inject the diluted sample into a GC equipped with a suitable column (e.g., nonpolar) and a Flame Ionization Detector (FID).

-

Quantification : Determine the concentration by comparing the peak area to a pre-established calibration curve of known this compound concentrations. The solubility is calculated by accounting for the dilution factor.

Caption: Workflow for Quantitative Solubility Determination.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of moisture or other reactive chemicals. Proper storage is crucial to maintain its purity and prevent degradation.

| Factor | Influence on Stability | Recommended Handling and Storage | Reference(s) |

| Temperature | Elevated temperatures can accelerate degradation reactions, such as elimination or polymerization. The compound is highly flammable with a low flash point of 7.3 °C. | Store in a freezer.[2] Keep away from heat, sparks, and open flames. | [2][4] |

| Light (UV) | Similar to other alkyl halides, the C-Cl bond may be susceptible to homolytic cleavage upon exposure to UV light, initiating free-radical chain reactions. | Store in amber or opaque containers to protect from light.[8] | [8] |

| Moisture/Water | As an alkyl halide, it is susceptible to slow hydrolysis (a nucleophilic substitution reaction) to form 4-penten-1-ol. | Store in a tightly sealed container to prevent moisture ingress.[2] | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and certain metals can promote vigorous or hazardous reactions. Bases can induce elimination reactions to form a diene. | Store away from incompatible materials, particularly strong oxidizers.[2] An inert atmosphere (e.g., nitrogen, argon) is recommended for long-term storage. | [2] |

Potential Degradation Pathways

-

Nucleophilic Substitution (Hydrolysis) : Reaction with water or other nucleophiles can replace the chlorine atom, yielding 4-penten-1-ol.

-

Elimination : In the presence of a base, hydrogen chloride (HCl) can be eliminated to form 1,4-pentadiene.

-

Oxidation/Polymerization : The alkene functionality can be susceptible to oxidation or radical-initiated polymerization, especially with prolonged exposure to air (oxygen) and light.

Experimental Protocol: Stability Assessment by GC-MS

This protocol allows for the monitoring of the purity of this compound over time and the identification of degradation products.[8]

-

Reference Standard : Obtain a high-purity (>99%) sample of this compound to serve as the time-zero (T₀) reference.

-

Sample Preparation : Dispense the compound into several small, sealed amber glass vials under an inert atmosphere to create multiple identical samples for testing at various time points.

-

Storage Conditions : Store the vials under controlled conditions that mimic the intended long-term storage (e.g., -20 °C, protected from light) and accelerated conditions (e.g., 40 °C / 75% RH).

-

Time Points : Designate specific time points for analysis (e.g., T₀, 1 month, 3 months, 6 months, 1 year).

-

Analysis : At each time point, retrieve a vial from both storage conditions.

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., hexane).

-

Inject the solution into a GC-MS system.

-

Use a temperature program that effectively separates the parent compound from potential lower-boiling (e.g., elimination products) and higher-boiling (e.g., oxidation/dimerization products) impurities.

-

-

Data Evaluation :

-

Purity : Calculate the purity of this compound at each time point by peak area percentage.

-

Degradant Identification : Use the mass spectrometer to identify the chemical structures of any new peaks that appear, corresponding to degradation products.

-

Stability Profile : Plot the purity over time to establish a stability profile and determine the recommended shelf-life under the tested conditions.

-

Caption: General experimental workflow for a stability study.

Reactivity and Synthetic Pathways

The dual functionality of this compound makes it a versatile reagent. The primary modes of reactivity involve the alkyl chloride and the terminal alkene.

Caption: Primary reactivity modes of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties but limited publicly available data on its specific solubility and stability. Its hydrophobic nature dictates its solubility in organic solvents and immiscibility in water. The compound's stability is sensitive to temperature, light, and moisture, necessitating careful storage in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation via hydrolysis, elimination, or polymerization. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility and assess its long-term stability, ensuring its effective and reliable use in research and development.

References

- 1. This compound | 928-50-7 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 4. This compound | C5H9Cl | CID 523042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 5-Chloro-1-pentyne, 98% | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

The Synthetic Gateway: Unlocking Potential Biological Activities Through 5-Chloro-1-pentene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-1-pentene, a halogenated alkene with the chemical formula C₅H₉Cl, serves as a versatile bifunctional reagent in organic synthesis. Its chemical structure, featuring a terminal double bond and a primary alkyl chloride, offers two distinct reactive sites for a variety of chemical transformations. While direct biological activities of this compound itself are not extensively documented, its true potential lies in its role as a key building block for the synthesis of a diverse array of biologically active molecules. This technical guide explores the utility of this compound as a precursor to compounds with notable pharmacological profiles, providing insights into their synthesis, biological evaluation, and potential mechanisms of action.

From a Simple Alkene to a Bioactive Scaffold: The Synthesis of Acyclic Nucleoside Analogs

A significant application of this compound in medicinal chemistry is in the synthesis of acyclic nucleoside analogs. These compounds, which mimic natural nucleosides but lack the cyclic sugar moiety, are a cornerstone of antiviral and anticancer drug discovery. The pentenyl group introduced by this compound can be further functionalized to incorporate hydroxyl groups, mimicking the sugar portion of natural nucleosides and enabling interaction with key cellular enzymes.

One prominent example is the synthesis of 9-(pent-4-en-1-yl)adenine, an acyclic nucleoside analog. The synthesis involves the direct alkylation of adenine with this compound. This reaction provides a straightforward method to introduce the versatile pentenyl side chain onto the purine ring system.

Experimental Protocol: Synthesis of 9-(pent-4-en-1-yl)adenine

Materials:

-

Adenine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of adenine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide is stirred at room temperature.

-

This compound (1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to 60-70 °C and stirred for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is suspended in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 9-(pent-4-en-1-yl)adenine.

Biological Activities of this compound-Derived Compounds

The true biological potential of this compound is realized in the pharmacological activities of the molecules synthesized from it. Acyclic nucleoside analogs derived from this precursor have been investigated for their antiviral and anticancer properties.

Antiviral and Anticancer Potential

The mechanism of action for many acyclic nucleoside analogs involves their interaction with viral or cellular enzymes after intracellular phosphorylation to their triphosphate forms. These triphosphorylated metabolites can act as competitive inhibitors or alternative substrates for viral DNA polymerases or reverse transcriptases, leading to chain termination and inhibition of viral replication. Similarly, in cancer cells, they can interfere with cellular DNA polymerases, leading to cytotoxic effects.

Signaling Pathways and Mechanisms of Action

The potential signaling pathways affected by acyclic nucleoside analogs derived from this compound are primarily those involved in nucleic acid synthesis.

Caption: Intracellular activation and mechanism of action of a generic acyclic nucleoside analog.

The above diagram illustrates the general mechanism of action for acyclic nucleoside analogs. Upon entering a cell, the analog is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing DNA chain by viral polymerases. Once incorporated, the lack of a 3'-hydroxyl group prevents further elongation of the DNA chain, leading to termination of replication.

Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of compounds derived from this compound typically follows a standardized workflow in antiviral and anticancer research.

Caption: General experimental workflow for the evaluation of a new bioactive compound.

Conclusion and Future Perspectives

This compound stands as a valuable and cost-effective starting material in the synthesis of potentially bioactive molecules, particularly acyclic nucleoside analogs. Its dual reactivity allows for the straightforward introduction of a flexible and functionalizable side chain, which is a key feature in the design of enzyme inhibitors. While the direct biological activity of this compound is not a focal point of current research, its utility as a synthetic intermediate is clear. Future research in this area could focus on the synthesis of novel derivatives with modified pentenyl chains to explore structure-activity relationships and to develop compounds with enhanced potency and selectivity against viral and cancer targets. The exploration of other classes of bioactive molecules that can be accessed from this versatile building block also remains a promising avenue for drug discovery.

Synonyms for 5-Chloro-1-pentene (e.g., 4-pentenyl chloride)

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Chloro-1-pentene. It details its chemical identity, physical and chemical properties, synthesis protocols, and applications, with a focus on presenting clear, actionable information.

Chemical Identity and Synonyms

This compound, with the CAS Number 928-50-7, is a versatile chemical intermediate.[1][2] Its systematic IUPAC name is 5-chloropent-1-ene.[2][3] The compound is also known by several other names in the literature and commercial listings. A comprehensive list of its synonyms is provided below.

| Synonym | Reference |

| 1-Chloro-4-pentene | [4][5] |

| 1-Pentene, 5-chloro- | [1][4][6] |

| 4-Pentenyl chloride | [1][2][4] |

| 5-chloro-pent-1-ene | [1][4][7] |

| 5-Chloropentene | [2][4][6] |

| 5-Chloropent-1-ene | [2][8] |

Physicochemical Properties

This compound is a colorless to slightly yellow, transparent liquid.[1] A summary of its key physicochemical properties is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C5H9Cl | [1][2][3] |

| Molecular Weight | 104.58 g/mol | [2][3][5] |

| Density | 0.889 g/cm³ | [1] |

| Boiling Point | 101.8 °C at 760 mmHg | [1] |

| Flash Point | 7.3 °C | [1] |

| Refractive Index | 1.42 | [1] |

| Solubility in Water | 0.35 g/L at 25 °C (very slightly soluble) | [4] |

| Purity | Typically ≥ 97.0%, often > 98.0% | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the chlorination of 4-penten-1-ol using thionyl chloride (SOCl₂) in the presence of a base like pyridine.[3][5] This nucleophilic substitution reaction is favored for its high selectivity and minimal byproduct formation.[3]

Experimental Protocol: Synthesis from 4-penten-1-ol

This protocol is based on procedures described in the literature.[5][9]

Materials:

-

4-penten-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Bismuth trioxide (optional, as a catalyst)

-

Acetone

-

Distilled water

-

Ice-salt bath

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Brinell funnel

-

Separatory funnel

-

Reduced pressure distillation apparatus

Procedure:

-

Reaction Setup: In a 2000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer, add 200 g (2.33 mol) of 4-penten-1-ol, 2 g of bismuth trioxide, and 700 g of pyridine.[9]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath with continuous stirring.[5]

-

Addition of Thionyl Chloride: Add 238 g (2 mol) of thionyl chloride dropwise to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C during the addition.[5] If the temperature exceeds 30°C, it should be cooled back down.[9]

-

Reaction Completion: After the addition is complete, remove the ice-salt bath and allow the reaction to proceed.

-

Filtration: Once the reaction is complete, filter the mixture through a Brinell funnel to remove the solid precipitate (containing catalyst and pyridine hydrochloride).[9]

-

Washing: Wash the filter cake twice with 200 mL of acetone. Combine the filtrate and the washings.[9]

-

Extraction: Pour the combined filtrate and washings into 1500 mL of distilled water in a separatory funnel. Allow the layers to separate and collect the lower organic phase.[9]

-

Neutralization: Wash the organic layer with distilled water until it is neutral.

-

Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 88-95 °C under a vacuum of 255 mmHg.[5][9] This process should yield a colorless liquid.[9]

Expected Yield and Purity:

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][3] Its bifunctional nature, possessing both a reactive carbon-carbon double bond and a chlorine atom, allows for a variety of chemical transformations.[3] It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The presence of the chloro group facilitates nucleophilic substitution reactions, while the terminal alkene is amenable to addition reactions, making it a versatile precursor for creating diverse molecular frameworks.[1][3]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor.[10] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[10] It may also cause respiratory irritation.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Visualized Experimental Workflow and Molecular Structure

To further clarify the synthesis process, a graphical representation of the experimental workflow is provided below, along with a diagram illustrating the logical relationship of its chemical identifiers.

Caption: Synthesis workflow for this compound.

Caption: Chemical identifiers for this compound.

References

- 1. innospk.com [innospk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 928-50-7 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 1-Pentene, 5-chloro- [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS No- 928-50-7 | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | 928-50-7 [chemicalbook.com]

- 10. This compound | C5H9Cl | CID 523042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Conformational Analysis of 5-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the conformational analysis of 5-chloro-1-pentene. Given the molecule's three rotatable single bonds, it possesses significant conformational flexibility, which is crucial for understanding its reactivity, spectroscopic properties, and potential interactions in larger systems. This document outlines the theoretical framework, experimental protocols, and computational approaches necessary for a comprehensive analysis.

Introduction to Conformational Isomerism in this compound

This compound (C₅H₉Cl) is a haloalkene with a five-carbon chain, a terminal double bond, and a chlorine atom at the C5 position. The molecule's flexibility arises from the rotation around its three carbon-carbon single bonds: C2-C3, C3-C4, and C4-C5. These rotations give rise to various spatial arrangements known as conformers or rotamers, which exist in a dynamic equilibrium.

The primary goal of a conformational analysis is to identify the stable (low-energy) conformers, determine their relative energies and populations, and characterize the energy barriers to their interconversion. These analyses are critical as the conformational state of a molecule can dictate its physical properties and chemical behavior.

Theoretical Conformers of this compound

The conformational landscape of this compound can be described by the dihedral angles around the three rotatable bonds. A simplified notation can be used where the conformation is described by a sequence of letters representing the dihedral angles (A for anti, G for gauche). For a complete picture, the specific dihedral angles would need to be calculated. Due to the complexity of a three-rotor system, numerous conformers are possible. The most stable conformers are typically those that minimize steric hindrance and unfavorable dipole-dipole interactions.

Below is a conceptual diagram illustrating the relationship between different potential energy minima (stable conformers) and the transition states that separate them.

Caption: A conceptual potential energy surface for this compound conformers.

Experimental and Computational Analysis Workflow

A robust conformational analysis integrates experimental spectroscopy with computational modeling. The general workflow involves predicting the properties of possible conformers computationally and then using experimental data to validate these predictions and identify the conformers present in a sample.

Caption: General workflow for the conformational analysis of this compound.

Computational Methodologies

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for exploring the conformational space of molecules.

Protocol for Computational Analysis:

-

Initial Structure Generation: Generate various starting geometries for this compound by systematically rotating the C2-C3, C3-C4, and C4-C5 dihedral angles.

-

Geometry Optimization: Perform geometry optimization for each starting structure to find the local energy minima. A common level of theory for this is B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculations: For each optimized geometry, perform frequency calculations at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE). These calculations also yield predicted infrared and Raman spectra.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/6-311+G(d,p) or CCSD(T)).

-

Solvation Effects: If studying the molecule in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the calculations to account for the influence of the solvent on conformational stability.

Table 1: Hypothetical Quantitative Data from Computational Analysis (Note: This data is illustrative, based on typical values for similar haloalkanes, as specific literature for this compound is not available.)

| Conformer | C2-C3 Dihedral (°) | C3-C4 Dihedral (°) | C4-C5 Dihedral (°) | Relative Energy (kcal/mol) (ZPVE Corrected) |

| A | 180 (anti) | 180 (anti) | 180 (anti) | 0.00 (Reference) |

| B | 60 (gauche) | 180 (anti) | 180 (anti) | 0.55 |

| C | 180 (anti) | 60 (gauche) | 180 (anti) | 0.62 |

| D | 180 (anti) | 180 (anti) | 60 (gauche) | 0.48 |

| E | 60 (gauche) | 60 (gauche) | 180 (anti) | 1.20 |

Experimental Protocols

Vibrational (Infrared and Raman) and NMR spectroscopy are the primary experimental techniques used to study conformational isomerism.

Vibrational Spectroscopy (IR and Raman)

Different conformers of a molecule have unique vibrational modes. By comparing the experimental spectrum with the computationally predicted spectra for each conformer, one can identify which conformers are present.

Detailed Experimental Protocol for Vibrational Spectroscopy:

-

Sample Preparation:

-

Gas Phase: For IR spectroscopy, introduce the sample into a gas cell (typically 10 cm path length) to a pressure of a few torr.

-

Liquid Phase: Obtain spectra of the neat liquid between KBr or AgCl plates for IR, and in a capillary tube for Raman.

-

Solid Phase: Deposit the sample as a thin film on a cold window (e.g., CsI held at cryogenic temperatures, ~77 K) by vapor deposition for analysis of the most stable conformer.

-

-

Data Acquisition:

-

FT-IR Spectroscopy: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of at least 1 cm⁻¹. Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

-

Raman Spectroscopy: Use a laser excitation source (e.g., 532 nm or 785 nm). Collect the scattered light in a 90° or 180° (backscattering) geometry. Record the spectrum over a similar wavenumber range as the IR.

-

-

Data Analysis:

-

Peak Assignment: Compare the observed vibrational bands with the frequencies and intensities predicted by ab initio or DFT calculations for each potential conformer.

-

Temperature Dependence Study: For liquid samples or solutions, record spectra at different temperatures. According to the van't Hoff equation, the intensity of bands corresponding to a higher-energy conformer will increase relative to the bands of a lower-energy conformer as the temperature is raised. This allows for the determination of the enthalpy difference (ΔH) between conformers.

-

Table 2: Example of Vibrational Mode Assignment (Note: This is an illustrative table.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Conformer A (Predicted) | Conformer B (Predicted) | Experimental (Liquid) |

| ~3080 | =C-H stretch | 3085 | 3084 | Observed |

| ~1640 | C=C stretch | 1642 | 1643 | Observed |

| ~720 | C-Cl stretch | 725 | - | Observed |

| ~680 | C-Cl stretch | - | 682 | Observed |

| ~550 | CCC bend | 552 | 548 | Observed |

NMR Spectroscopy

NMR spectroscopy, particularly the measurement of vicinal coupling constants (³J), is highly sensitive to the dihedral angle between coupled nuclei, as described by the Karplus equation.

Detailed Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra on a spectrometer operating at 300 MHz or higher.

-

Ensure a sufficient number of scans to resolve the fine structure of the multiplets.

-

Perform temperature-dependent studies by acquiring spectra at various temperatures (e.g., from -50 °C to 50 °C). At lower temperatures, the interconversion between conformers may slow down, potentially allowing for the observation of separate signals for each conformer.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³JHH) from the ¹H NMR spectrum.

-

The observed coupling constant is a population-weighted average of the coupling constants for the individual conformers (e.g., ³Jobs = XA * ³JA + XB * ³JB + ...).

-

Use the Karplus equation (³J = A cos²θ + B cosθ + C) and theoretically calculated dihedral angles (θ) for each conformer to estimate the coupling constants for the pure conformers.

-

By fitting the experimental coupling constants to the weighted average equation, the relative populations (X) of the conformers can be determined.

-

Conclusion